4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

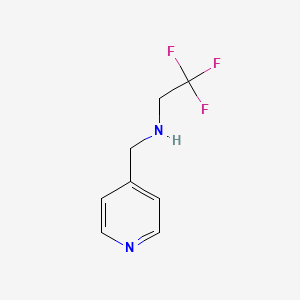

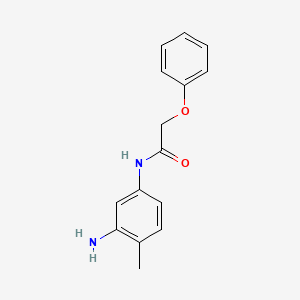

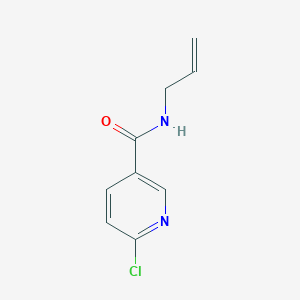

The compound "4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester" is a derivative of indole carboxylic acid, which is a significant structure in medicinal chemistry due to its presence in a variety of biologically active molecules. The tert-butyldimethylsilyl (TBDMS) group is commonly used as a protective group for alcohols and carboxylic acids in organic synthesis, providing stability during reactions where sensitive functional groups might otherwise react undesirably.

Synthesis Analysis

The synthesis of tert-butyl esters of indole carboxylic acids, as described in the provided papers, involves the reaction of the appropriate carboxylic acids with tert-butyl trichloroacetimidate. This method is convenient for synthesizing esters of heterocyclic carboxylic acids, including indole derivatives. For certain heterocycles like 1H-benzotriazole and 1H-benzimidazole, protection of the position 1 is necessary before esterification. The tert-butyl group can later be removed under mild conditions, such as treatment with dilute aqueous NaOH in ethanol .

Molecular Structure Analysis

The molecular structure of related compounds, such as the hexahydro indancarboxylic acid methyl ester, has been determined by X-ray crystallography. These studies reveal that the six-membered ring adopts a pseudo chair conformation, while the five-membered ring takes on an envelope conformation . Although the exact structure of "4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester" is not provided, similar analysis techniques can be applied to deduce its three-dimensional conformation.

Chemical Reactions Analysis

The tert-butyldimethylsilyl group is known to participate in various chemical reactions. For instance, silyl ethers can be involved in cycloaddition reactions, as seen in the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate, leading to various cyclohexene derivatives . These reactions are crucial for constructing complex molecular architectures and can be applied to the synthesis of indole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the presence of the tert-butyl and dimethylsilyl groups typically imparts hydrophobic character and steric bulk, which can influence the solubility, boiling point, and stability of the compound. The ester functional group is known for its reactivity in hydrolysis and reduction reactions, which can be exploited in further synthetic transformations .

Wissenschaftliche Forschungsanwendungen

Synthetic Studies and Drug Development

4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester is utilized in the synthesis of various compounds with potential applications in drug development. For instance, it is involved in the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, which are useful for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013). Additionally, this compound plays a role in the synthesis of 4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters, which have shown stronger elongation activity toward Avena coleoptiles than indole-3-acetic acid, a plant hormone (Katayama, 2000).

Sweet Compound Synthesis

It's also a key intermediate in the synthesis of (2R,4R)-monatin, a naturally occurring sweet amino acid. The synthesis process involves alkylation and hydrolysis, demonstrating the compound's utility in producing sweeteners (Amino, 2016).

Chemical Synthesis and Characterization

This compound is employed in the convenient synthesis of tert-Butyl esters of indole-5-carboxylic acid and related compounds, illustrating its versatility in organic synthesis processes (Fritsche et al., 2006). Moreover, it's used in base-promoted cyclization processes to produce various indoline lactones, which are useful in diverse chemical synthesis applications (Hodges et al., 2004).

Development of Novel Compounds

The compound is a precursor in the synthesis of new types of cyclic amino acids, like tert-Butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ic ester, indicating its role in the development of novel chemical entities (Hao et al., 2000).

Metabolism Studies

The compound is also significant in metabolic studies, such as investigating the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans, which helps in understanding the biological transformations of related compounds (Daniel et al., 1968).

Eigenschaften

IUPAC Name |

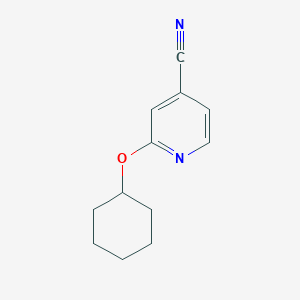

methyl 4-[tert-butyl(dimethyl)silyl]oxy-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3Si/c1-16(2,3)21(5,6)20-14-10-11(15(18)19-4)9-13-12(14)7-8-17-13/h7-10,17H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDXCFVOLHXJMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CN2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)